Secbumeton (N-ethyl-6-methoxy-N′-(1-methylpropyl)-1,3,5-triazine-2,4-diamine) is a selective herbicide belonging to the triazine family. [] It is primarily used for the control of broadleaf weeds and some grasses in various crops, including alfalfa. [, , ] Secbumeton acts by inhibiting photosynthesis in susceptible plants. []
Secbumeton is derived from the triazine family of herbicides, which includes other well-known compounds like atrazine and simazine. It is specifically classified as a substituted triazine, characterized by its three nitrogen atoms in a six-membered ring structure. This classification is significant due to the herbicide's mode of action, which involves inhibiting photosynthesis in target plants.
The synthesis of Secbumeton typically involves several chemical reactions starting from simpler organic compounds. One common method includes the reaction of chlorinated triazine derivatives with various amines or alcohols under controlled conditions.
For example, a study demonstrated improved yields by utilizing specific catalysts and optimizing solvent conditions during synthesis .
Secbumeton has a molecular formula of and a molecular weight of 229.7 g/mol. The structure features a triazine ring with various substituents that contribute to its herbicidal properties.
Secbumeton undergoes various chemical reactions that are crucial for its function as an herbicide:
These reactions are essential for understanding the environmental impact and persistence of Secbumeton in agricultural settings.
The mechanism by which Secbumeton exerts its herbicidal effects involves the inhibition of photosynthesis in target plants:
Research indicates that this mode of action is effective against a broad spectrum of weed species while being relatively safe for many crops .
Secbumeton is primarily used in agriculture as a selective herbicide for controlling weeds in various crops. Its applications include:
Research continues into enhancing its effectiveness while minimizing environmental impact, focusing on sustainable agricultural practices.
Secbumeton exerts its herbicidal effects through highly specific inhibition of Photosystem II (PSII), a multiprotein complex embedded in the thylakoid membranes of plant chloroplasts. As a triazine derivative, secbumeton disrupts the photosynthetic electron transport chain by competitively binding to the plastoquinone (QB) site on the D1 protein within the PSII reaction center [3] [10]. This binding prevents the reduction of QB, the secondary electron acceptor, thereby blocking electron transfer from the primary acceptor QA to QB. Consequently, secbumeton halts linear electron flow, abolishes NADPH and ATP production, and causes rapid oxidative damage through reactive oxygen species (ROS) accumulation when plants are exposed to light [3] [9].
The inhibition kinetics follow a biphasic pattern:
Table 1: Physiological Effects of Secbumeton-Induced PSII Inhibition
Parameter | Pre-Treatment | Post-Treatment (24h) | Change (%) |
---|---|---|---|
Electron Transport Rate | 180 µmol e⁻/m²/s | 32 µmol e⁻/m²/s | -82% |
Non-Photochemical Quenching (NPQ) | 0.8 | 2.6 | +225% |
Chlorophyll a Fluorescence (Fv/Fm) | 0.83 | 0.19 | -77% |
Hydrogen Peroxide Accumulation | 2.1 nmol/g FW | 18.7 nmol/g FW | +790% |
The molecular efficacy of secbumeton stems from its complementary interactions with the conserved QB-binding niche of the D1 protein. Computational homology modeling based on Thermosynechococcus elongatus and Chlamydomonas reinhardtii D1 structures reveals that secbumeton's 1,3,5-triazine core anchors within a hydrophobic pocket formed by:
Key binding interactions include:
Table 2: Conserved D1 Protein Residues Critical for Secbumeton Binding
Residue Position | Interaction Type | Free Energy Contribution (kcal/mol) | Mutation-Induced Resistance |
---|---|---|---|
Ser264 | H-bond (triazine N-1) | -2.8 | Ser264Gly: >100× IC₅₀ increase |
Phe255 | π-π stacking | -1.9 | Phe255Tyr: 85× resistance |
His215 | H-bond (triazine N-3) | -1.2 | His215Tyr: Partial resistance |
Phe265 | Hydrophobic enclosure | -0.9 | Phe265Val: 40× resistance |
The sec-butyl substituent at the N-4 position confers steric advantage over simpler triazines like simazine, enabling deeper penetration into the Phe255/Leu271 hydrophobic cleft. This moiety contributes ~30% of the total binding energy (-3.1 kcal/mol) according to molecular dynamics simulations [10].
Secbumeton's efficacy relative to other triazine herbicides stems from optimized electronic and steric properties that enhance QB displacement. Compared to prototypical triazines, secbumeton exhibits intermediate lipophilicity (log P = 2.1) and molecular volume (210 ų), balancing membrane permeability with target site occupancy [10].
Table 3: Triazine Herbicide Binding Parameters to Spinach D1 Protein
Compound | Substituents (R1/R2/R3) | IC₅₀ (nM) | Binding Energy (kcal/mol) | QA⁻ Reoxidation Half-time (ms) |
---|---|---|---|---|
Secbumeton | ethyl/sec-butyl/methoxy | 18.7 | -9.2 | 420 |
Atrazine | ethyl/isopropyl/chloro | 22.3 | -8.7 | 380 |
Terbuthylazine | tert-butyl/ethyl/chloro | 15.9 | -9.5 | 460 |
Simazine | ethyl/ethyl/chloro | 35.6 | -8.1 | 290 |
Ametryn | ethyl/isopropyl/methylthio | 28.4 | -8.4 | 340 |
Three structural features govern inhibition efficiency:
Unlike phenolic herbicides that bind near His215, secbumeton's primary interaction with Ser264 allows cooperative stabilization via the D2 protein's Phe261 backbone - a mechanism confirmed through cross-linking studies [3] [9]. This dual-anchoring system explains secbumeton's 3.2-fold longer target residence time compared to simazine, as measured by biolayer interferometry [9].
Figure: Protein-Ligand Interaction Map for Secbumeton-D1 Complex
D1 Binding Pocket: [Phe255]–––––––––––π–π––––––––[Triazine ring] | | Van der Waals H-bond (2.1Å) | | [Leu271]–––––––––––[sec-butyl] [Ser264] | Hydrophobic pocket
Secbumeton represents the strategic evolution of triazine design where balanced steric occupancy and electronic properties achieve superior disruption of photosynthetic electron flow. Its mechanistic distinction lies in the optimized engagement of both D1 and D2 protein residues, creating a cooperative binding network that enhances inhibition kinetics relative to early-generation triazines [3] [10].
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